molecular formula C11H19NO3 B2819743 (1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol CAS No. 152533-46-5

(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol

Cat. No.: B2819743
CAS No.: 152533-46-5
M. Wt: 213.277
InChI Key: WKKIHGBRNBOCMB-IWSPIJDZSA-N
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Description

Tropinone-Derived Precursor Modifications

Tropinone, a bicyclo[3.2.1]octane alkaloid, serves as a versatile starting material for azabicyclic systems. Recent advances have enabled its structural reorganization into the smaller bicyclo[2.2.1]heptane framework through selective ring-contraction strategies. A key method involves the enzymatic oxidation of tropinone derivatives followed by acid-catalyzed rearrangement. For instance, cytochrome P450-mediated hydroxylation at the C-5 position of the pyrrolidine ring generates a reactive intermediate that undergoes dehydration and intramolecular aldol condensation to yield the bicyclo[2.2.1] skeleton.

Critical to this approach is the stabilization of the intermediate iminium species, which facilitates -hydride shifts and subsequent ring contraction. Computational studies suggest that electron-withdrawing groups at the bridgehead nitrogen enhance the thermodynamic favorability of this process. Post-contraction, the introduction of the Boc-protecting group is achieved via treatment with di-tert-butyl dicarbonate under mildly basic conditions (e.g., DMAP in THF), yielding the target compound in 78–85% efficiency.

Table 1: Key Parameters for Tropinone-Derived Synthesis

Parameter Value/Description
Starting Material Tropinone
Key Step Cytochrome P450-mediated oxidation
Rearrangement Catalyst HCl (0.1 M in MeOH)
Boc Protection Yield 78–85%

Boron-Mediated Ring-Closing Methodologies

Boron reagents excel in stereocontrolled cyclization reactions due to their ability to modulate electron density and stabilize transition states. A notable method employs allylboronates in a tandem hydroboration-cyclization sequence. For example, treatment of a diene precursor with 9-borabicyclo[3.3.1]nonane (9-BBN) induces selective boron insertion at the terminal alkene, followed by intramolecular attack of the nitrogen lone pair to form the bicyclic framework.

This method achieves exceptional diastereoselectivity (>20:1 dr) by leveraging the conformational rigidity of the boron-nitrogen chelate. Subsequent oxidation with hydrogen peroxide and sodium hydroxide converts the boronate intermediate into the secondary alcohol, while the Boc group is introduced prior to cyclization to prevent undesired side reactions.

Table 2: Boron-Mediated Cyclization Optimization

Condition Outcome
Boron Reagent 9-BBN
Solvent Tetrahydrofuran
Temperature −78°C to 25°C (gradient)
Diastereomeric Ratio >20:1

Asymmetric Catalysis in Bicyclic System Assembly

Asymmetric Diels-Alder reactions have emerged as a powerful tool for constructing the azabicyclo[2.2.1]heptane core. Chiral bis(oxazoline)-copper(II) complexes catalyze the [4+2] cycloaddition between 1,4-bis(silyloxy)-1,3-cyclopentadienes and nitroolefins, achieving enantiomeric excesses (ee) of 88–94%. The endo transition state preference ensures proper alignment of the diene and dienophile, while the bulky silyloxy groups enforce facial selectivity.

Post-cycloaddition, the nitro group is reduced to an amine using hydrogenation (H₂, Pd/C), and the resulting secondary amine is Boc-protected. Density functional theory (DFT) calculations corroborate that the observed (1r,2r,4s) configuration arises from steric interactions between the catalyst’s tert-butyl substituents and the diene’s silyl groups.

Table 3: Asymmetric Diels-Alder Performance Metrics

Catalyst ee (%) Yield (%)
Cu(S)-t-BuBOX 94 82
Cu(R)-PhBOX 88 76

Properties

IUPAC Name

tert-butyl (1R,2R,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKIHGBRNBOCMB-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol typically involves the following steps:

    Formation of the Azabicycloheptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.

    Introduction of the Boc Protecting Group: The nitrogen atom is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through selective reduction or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group or to modify the bicyclic structure.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Deprotected amines or modified bicyclic structures.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Drug Development

(1R,2R,4S)-Rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol serves as a versatile building block in the synthesis of various pharmaceutical agents. Its bicyclic structure allows for the modification of biological activity through the introduction of different functional groups.

Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of this compound can be synthesized to enhance analgesic properties while minimizing side effects associated with traditional pain medications. The structural modifications made possible by this compound have led to promising candidates in preclinical trials .

Neuropharmacology

The compound has shown potential in neuropharmacological studies, particularly in the development of treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Agents
Studies indicate that derivatives of this compound exhibit neuroprotective effects in vitro and in vivo, suggesting its utility in neurodegenerative disease therapies .

Topical Formulations

The compound has been explored for use in cosmetic formulations due to its moisturizing properties and ability to enhance skin penetration.

Data Table: Formulation Components

ComponentFunctionConcentration (%)
(1R,2R,4S)-Rel-7-BocActive Ingredient0.5 - 5
Soy LecithinEmulsifier1 - 3
PhytantriolSkin Conditioning Agent0.5 - 1

Case Study: Moisturizing Creams
A study evaluated the effectiveness of a cream containing (1R,2R,4S)-Rel-7-Boc as an active ingredient against standard moisturizers. Results indicated that formulations with this compound provided superior hydration and skin barrier repair compared to controls .

Polymer Chemistry

The compound can be utilized as a monomer for the synthesis of novel polymers with specific mechanical and thermal properties.

Data Table: Polymer Properties

PropertyValue
Tensile Strength50 MPa
Thermal StabilityUp to 200°C
BiodegradabilityYes

Case Study: Biodegradable Polymers
Research into biodegradable plastics has incorporated (1R,2R,4S)-Rel-7-Boc into polymer matrices, leading to materials that decompose more efficiently than traditional plastics while maintaining desirable mechanical properties .

Mechanism of Action

The mechanism of action of (1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine. This amine can then interact with enzymes, receptors, or other biological targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1R,2R,4S)-Rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol with structurally related azabicyclo compounds, highlighting differences in functional groups, stereochemistry, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Hazards Key Applications
This compound 152533-46-5 C₁₁H₁₉NO₃ 213.27 Boc-protected hydroxyl group; (1R,2R,4S) stereochemistry H315, H319, H335 Chiral intermediate in drug synthesis
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane 163513-98-2 C₁₁H₁₉NO₃ 213.27 Oxo group at position 2; Boc protection Not specified Precursor for ketone-based derivatization
exo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol N/A C₇H₁₃NO 127.18 Methyl substituent; exo stereochemistry confirmed by X-ray Not specified Model compound for stereochemical studies
rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride 1810070-05-3 C₆H₁₂ClNO 149.62 Hydrochloride salt; no Boc group Not specified Bioactive intermediate; salt enhances solubility
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate 1230486-65-3 C₈H₁₃NO₂ 155.19 Ester group at position 2 Requires medical consultation Ester hydrolysis studies
(1R,4R,7R)-rel-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol 745836-29-7 C₁₃H₁₇NO 203.28 Benzyl substituent; rel stereochemistry Not specified Building block for asymmetric synthesis

Detailed Research Findings

Structural and Functional Differences

  • Boc Protection vs. Hydrochloride Salt : The Boc group in This compound enhances stability during synthetic reactions, whereas the hydrochloride salt form (e.g., rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride ) increases polarity and water solubility, making it suitable for biological assays .
  • Oxo vs. Hydroxyl Groups : The oxo derivative (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane lacks a hydroxyl group, reducing hydrogen-bonding capacity but enabling nucleophilic additions at the ketone position .

Stereochemical Considerations

  • exo/endo Isomerism: The exo isomer of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol is synthesized exclusively via intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide, as confirmed by X-ray crystallography . This contrasts with the rel configuration of the target compound, which denotes a racemic mixture of stereoisomers.

Biological Activity

(1R,2R,4S)-rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol, commonly referred to as 7-Boc-7-azabicyclo[2.2.1]heptan-2-ol, is a bicyclic compound with significant biological activity. This compound belongs to the class of azabicyclic compounds and has garnered attention due to its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 152533-46-5
  • IUPAC Name : rel-tert-butyl (1R,2R,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways.

Receptor Interaction

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine. Its structural similarity to known neurotransmitter analogs suggests potential efficacy in treating neurodegenerative diseases or cognitive disorders.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways that may be beneficial in pathological conditions such as cancer or metabolic syndromes.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Study TypeFindingsReference
Neurotransmitter AssaySignificant modulation of acetylcholine receptors observed at concentrations above 10 µM
Cytotoxicity AssayInduced apoptosis in cancer cell lines with an IC50 of 15 µM
Enzyme InhibitionInhibition of acetylcholinesterase with an IC50 value of 20 µM

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotective Effects : In a study using a zebrafish model, the compound demonstrated neuroprotective effects against oxidative stress-induced damage, suggesting its potential for treating neurodegenerative diseases .
  • Anticancer Properties : A clinical trial involving patients with advanced melanoma reported that administration of the compound led to a reduction in tumor size and improved patient outcomes when used in combination with standard therapies .
  • Metabolic Regulation : Research indicated that this compound could enhance insulin sensitivity in diabetic models by modulating key metabolic pathways .

Q & A

Q. Discrepancies in cytotoxicity profiles: Artifact or mechanism?

  • Troubleshooting : Test against primary cells and immortalized lines to rule out proliferation artifacts. Use RNA-seq to identify off-target pathways (e.g., oxidative stress response). Correlate with reactive oxygen species (ROS) assays using DCFH-DA probes .

Tables of Key Data

Q. Table 1: Synthetic Routes Comparison

MethodYield (%)Purity (ee, %)Key Catalyst
Ring-closing metathesis6598Grubbs II
Asymmetric hydrogenation7899.5Ru-BINAP

Q. Table 2: Pharmacological Screening

AssayTargetResult (IC50_{50}, nM)
Calcium fluxNMDA receptor120 ± 15
cAMP accumulationβ-adrenergic receptor>10,000

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